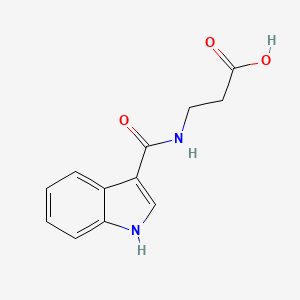

3-(1H-indol-3-ylformamido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indole-3-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZAIAYIGPMTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Elucidation

Retrosynthetic Analysis for 3-(1H-indol-3-ylformamido)propanoic acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the final product, or target molecule, to simpler, commercially available starting materials. amazonaws.com The primary disconnection for this compound is the amide bond (C-N bond). This is a logical and common disconnection because numerous reliable methods exist for the formation of amide bonds. amazonaws.com

This disconnection breaks the target molecule into two key synthons: an acyl cation equivalent derived from the indole (B1671886) moiety and an amino anion equivalent from the propanoic acid chain. These synthons correspond to the practical starting materials: Indole-3-carboxylic acid and 3-Aminopropanoic acid (commonly known as β-Alanine).

Figure 1: Retrosynthetic Disconnection of this compound

Both Indole-3-carboxylic acid and β-Alanine are readily available commercial reagents, making this retrosynthetic pathway highly efficient and practical for laboratory-scale and potential industrial-scale synthesis.

Development and Optimization of Synthetic Pathways

The forward synthesis, based on the retrosynthetic analysis, centers on the formation of an amide linkage between Indole-3-carboxylic acid and β-Alanine.

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. Therefore, the carboxylic acid must first be "activated". nih.gov This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Common strategies for this activation and subsequent amidation include:

Use of Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (β-Alanine). To suppress side reactions and minimize potential racemization (though not a concern for this specific achiral molecule), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Conversion to Acyl Halides: Indole-3-carboxylic acid can be converted to the more reactive Indole-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with β-Alanine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Boron-Based Reagents: Borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have emerged as effective reagents for direct amidation. acs.org These reagents facilitate the reaction between equimolar amounts of the carboxylic acid and amine, often under mild conditions, simplifying the process. acs.org

The choice of method depends on factors like desired yield, purity requirements, scale of the reaction, and cost of reagents. Optimization involves adjusting parameters such as solvent, temperature, reaction time, and stoichiometry of the reagents.

The primary precursors are Indole-3-carboxylic acid and β-Alanine. In many amide coupling strategies, it may be necessary to use a protected form of the β-Alanine to prevent side reactions. The most common strategy is to protect the carboxylic acid functional group as an ester, for example, β-Alanine ethyl ester.

The synthesis would then proceed as follows:

Coupling of Indole-3-carboxylic acid with β-Alanine ethyl ester to form the intermediate ethyl 3-(1H-indol-3-ylformamido)propanoate.

Subsequent hydrolysis of the ethyl ester under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup to yield the final product, this compound. frontiersin.org

This two-step approach often leads to a cleaner reaction and easier purification compared to a direct coupling with unprotected β-Alanine, where the free carboxylate can interfere with the reaction.

After the synthesis is complete, the crude product must be isolated and purified. Standard methodologies for indole-containing compounds are applicable.

Aqueous Workup/Extraction: The reaction mixture is typically subjected to an aqueous workup to remove water-soluble byproducts and unreacted starting materials. This involves partitioning the product between an organic solvent (like ethyl acetate) and water. Adjusting the pH is crucial; the product is acidic and can be selectively extracted.

Crystallization: This is a highly effective method for purifying solid organic compounds. researchgate.net The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol/water), and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.netmdpi.com

Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is chosen that allows the desired compound to be separated from impurities based on differences in polarity.

The purity of the final product is then assessed using the techniques described in section 2.4.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule. The spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring, the N-H protons of the indole and the amide, and the two methylene (B1212753) (-CH₂-) groups of the propanoic acid backbone.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons of the indole ring, and the aliphatic carbons of the propanoic acid chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands include a broad O-H stretch from the carboxylic acid, N-H stretching from the indole and amide, and strong C=O stretching from the amide and carboxylic acid groups. frontiersin.orgnist.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound (C₁₂H₁₂N₂O₃), the expected molecular weight is approximately 232.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate components of a mixture and is the primary method for assessing the purity of the final compound. By comparing the retention time of the synthesized product to a known standard and analyzing the peak area, the purity can be determined with high precision.

Table 1: Expected ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.10 | br s | 1H | Carboxylic Acid (-COOH) |

| ~11.20 | s | 1H | Indole N-H |

| ~8.50 | t | 1H | Amide N-H |

| ~8.10 | s | 1H | Indole C2-H |

| ~7.95 | d | 1H | Indole C4-H |

| ~7.45 | d | 1H | Indole C7-H |

| ~7.15 | m | 2H | Indole C5-H, C6-H |

| ~3.50 | q | 2H | -CH₂-NH- |

| ~2.60 | t | 2H | -CH₂-COOH |

Table 2: Expected ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~173.0 | Carboxylic Acid C=O |

| ~164.5 | Amide C=O |

| ~136.5 | Indole C7a |

| ~131.0 | Indole C2 |

| ~127.0 | Indole C3a |

| ~125.5 | Indole C3 |

| ~122.0 | Indole C6 |

| ~121.0 | Indole C4 |

| ~119.5 | Indole C5 |

| ~112.0 | Indole C7 |

| ~36.0 | -CH₂-NH- |

| ~34.0 | -CH₂-COOH |

Table 3: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3300 | Medium | Indole N-H Stretch |

| 3300-2500 | Broad | Carboxylic Acid O-H Stretch |

| ~3280 | Medium | Amide N-H Stretch |

| ~1710 | Strong | Carboxylic Acid C=O Stretch |

| ~1640 | Strong | Amide I Band (C=O Stretch) |

| ~1550 | Medium | Amide II Band (N-H Bend) |

Design and Synthesis of Structurally Related Analogues for Research

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities. researchgate.netchula.ac.th The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships (SAR) to develop compounds with enhanced potency, selectivity, or novel therapeutic applications. nih.gov Modifications are typically made to the indole core, the amide linker, or the propanoic acid side chain.

Research Findings and Examples of Analogues:

Antihypertensive Agents: Researchers have synthesized novel derivatives of indole-3-carboxylic acid that show a high affinity for the angiotensin II type 1 (AT₁) receptor. nih.gov These analogues often replace the propanoic acid with more complex side chains and substitute the indole ring to optimize receptor binding, demonstrating potential as antihypertensive drugs. nih.gov

Anticancer Agents: Numerous indole-2- and indole-3-carboxamide derivatives have been developed as potential anticancer agents. nih.gov For instance, analogues have been synthesized to act as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), showing potent antiproliferative activity against cancer cell lines. nih.gov In these designs, the simple propanoic acid tail is often replaced with various substituted aryl or alkyl groups to modulate activity.

cPLA2α Inhibitors: A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and synthesized as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. nih.gov These analogues modify the core structure by shifting the propanoic acid group to the 5-position of the indole ring and adding an aryl group to the indole nitrogen (N1 position), highlighting the importance of substituent placement for biological activity. nih.gov

Antimicrobial Scaffolds: Indole carboxamides linked to various amino acids have been synthesized and evaluated for antimicrobial and antifungal properties. arkat-usa.org These studies explore how changing the amino acid portion (the analogue to the β-alanine part of the title compound) affects the biological activity spectrum.

Table 2: Examples of Structurally Related Analogues and Their Research Focus

| Analogue Class | Structural Modification from Parent Compound | Research Purpose / Target | Reference |

| Indole-3-Carboxylic Acid Derivatives | Varied substitutions on the indole ring and complex side chains replacing the propanoic acid. | Angiotensin II (AT₁) Receptor Antagonists for Hypertension | nih.gov |

| Indole-2-Carboxamide Derivatives | Carboxamide at C2 position; phenethyl and other moieties replace the propanoic acid. | EGFR/CDK2 Dual Inhibitors for Anticancer Activity | nih.gov |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Propanoic acid at C5; Aryl group at N1; Phenylethyl group at C3. | Cytosolic Phospholipase A2α (cPLA2α) Inhibition | nih.gov |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Indole ring replaced with a complex thiazole-phenylamino scaffold. | Anticancer Candidates Targeting SIRT2 and EGFR | mdpi.com |

| Conformationally Constrained Indole-3-carboxamides | Formation of a tricyclic system to restrict the conformation of the indole core. | CB1 Cannabinoid Receptor Agonists | nih.gov |

This focused exploration demonstrates that while this compound is a specific chemical entity, its core structure represents a versatile platform. The strategic design and synthesis of its analogues are a testament to the ongoing efforts in chemical and pharmaceutical research to develop novel molecules for various scientific investigations.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data published for the compound This compound that aligns with the detailed outline requested. The investigation of its molecular mechanisms and biological activities, including in vitro assays, enzymatic studies, receptor binding, and proteomic or biophysical characterizations, has not been documented in the accessible scientific domain.

The available research focuses on structurally related but distinct indole derivatives, such as Indole-3-propionic acid (IPA) and various indole-3-carboxamides. However, due to the strict requirement to focus solely on "this compound," information from these related compounds cannot be substituted.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each section and subsection of the provided outline. Further experimental research on "this compound" would be required to provide the information necessary to fulfill this request.

Investigation of Molecular Mechanisms and Biological Activities in Preclinical Systems

Analysis of Intracellular Signaling Pathway Perturbations

IPA, a metabolite derived from tryptophan by gut microbiota, actively modulates several key intracellular signaling pathways. Its interactions with ligand-activated transcription factors and crucial kinase cascades are central to its biological effects.

Investigation of Transcription Factor Activation (e.g., NF-κB, AhR, PXR pathways)

Research has established that IPA functions as a signaling molecule by directly interacting with several transcription factors that are critical regulators of inflammation, xenobiotic metabolism, and intestinal homeostasis.

Aryl Hydrocarbon Receptor (AhR): IPA is an identified ligand for the Aryl Hydrocarbon Receptor (AhR). mdpi.com Studies have shown that indoles, including IPA, can upregulate the production of AhR. nih.gov This activation of the AhR pathway is linked to the regulation of neuroinflammation. nih.gov The interaction is a key mechanism for inter-kingdom signaling between the gut microflora and the host's immune system. researchgate.net

Pregnane X Receptor (PXR): IPA is an endogenous ligand and activator of the Pregnane X Receptor (PXR), particularly within the gastrointestinal tract. mdpi.com This activation is crucial for regulating PXR signaling pathways that help improve the function of the gastrointestinal barrier. mdpi.comnih.gov The vascular PXR is also capable of sensing and responding to circulating IPA. nih.gov

Nuclear Factor-kappa B (NF-κB): IPA has been shown to inhibit the activation of the NF-κB signaling pathway. nih.gov In hepatic macrophages, IPA can directly decrease the expression of proinflammatory cytokines induced by lipopolysaccharide (LPS) through the inhibition of this pathway. nih.gov This inhibitory action on NF-κB is a cornerstone of its anti-inflammatory effects. nih.gov

| Transcription Factor | Effect of IPA | Investigated System/Model | Key Finding |

| Aryl Hydrocarbon Receptor (AhR) | Activation / Upregulation | APP/PS1 Mice Model | Upregulated AhR production, leading to reduced neuroinflammation. nih.gov |

| Pregnane X Receptor (PXR) | Activation | Mouse Models / In Vitro | Activates PXR in the gut to improve barrier function and regulates endothelium-dependent vasodilation. mdpi.comnih.gov |

| Nuclear Factor-kappa B (NF-κB) | Inhibition | APP/PS1 Mice Model / Macrophages | Inhibited the activation of the NF-κB signal pathway, reducing inflammatory cytokine release. nih.govnih.gov |

Modulation of Key Signaling Cascades (e.g., kinase pathways)

IPA's influence extends to critical kinase signaling cascades that govern cell proliferation, differentiation, and fibrotic processes.

In human intestinal epithelial Caco-2 cells, IPA-induced cell proliferation is associated with a higher expression of extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK pathway. nih.gov This suggests a direct link between IPA and the modulation of kinase cascades controlling cell growth. nih.gov

Conversely, in the context of liver fibrosis, IPA has been observed to aggravate carbon tetrachloride (CCl4)-induced fibrosis by enhancing the Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway. nih.govnih.gov Studies showed that intervention with IPA led to increased levels of TGF-β1, Smad3, and phosphorylated-Smad2/3 in a CCl4-induced mouse model. nih.govnih.gov

Further investigations in human hepatic stellate cells (LX-2) have linked serum IPA levels to the expression of liver genes, with AKT serine/threonine kinase 1 (AKT1) being a top interactive gene, suggesting involvement of the PI3K/Akt signaling pathway in mediating IPA's effects on cell survival and apoptosis. nih.govresearchgate.net

Cellular Phenotypic Characterization in Disease-Relevant In Vitro Models

In vitro studies using disease-relevant cell models have been instrumental in characterizing the cellular and phenotypic outcomes of IPA activity, particularly in the contexts of inflammation, neurodegeneration, and tissue remodeling.

Exploration of Anti-inflammatory Mechanisms in Cell Cultures

IPA demonstrates significant anti-inflammatory properties in various cell culture models. A primary mechanism is the suppression of pro-inflammatory mediators. Studies have revealed that IPA can inhibit the formation of the NLRP3 inflammasome and reduce the release of associated inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-18. nih.gov This effect is often mediated through its activation of the AhR and subsequent inhibition of the NF-κB pathway. nih.gov In hepatic macrophages, IPA directly curtails the expression of LPS-induced proinflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

| Cytokine/Inflammasome | Effect of IPA | Experimental Context |

| NLRP3 Inflammasome | Inhibition | APP/PS1 Mice Model |

| TNF-α | Reduction | APP/PS1 Mice Model / Macrophages |

| IL-6 | Reduction | APP/PS1 Mice Model / Macrophages |

| IL-1β | Reduction | APP/PS1 Mice Model / Macrophages |

| IL-18 | Reduction | APP/PS1 Mice Model |

Neuroprotective Pathway Analysis in Neuronal Cell Models

IPA exhibits potent neuroprotective capabilities in neuronal cell models, primarily by combating oxidative stress. In primary neurons and neuroblastoma cells exposed to the Alzheimer's-related amyloid β-protein (Aβ), IPA was found to prevent oxidative stress and subsequent cell death. ixcela.com Its radical-scavenging efficiency surpasses that of other antioxidants. ixcela.com Further studies in models of cerebral ischemia have shown that IPA protects neurons from ischemic damage by reducing lipid peroxidation and DNA damage. nih.govresearchgate.net A key finding is that, unlike many other antioxidants, IPA does not appear to generate pro-oxidant intermediates, thereby avoiding secondary cellular damage. ixcela.com

Assessment of Cellular Differentiation or Proliferation Modulation

The effect of IPA on cellular proliferation and differentiation is highly context-dependent.

In studies using human intestinal epithelial Caco-2 cells, IPA was shown to induce cell proliferation. nih.gov This pro-proliferative effect was specifically linked to its chemical structure and not its precursors (indole, tryptophan, and propionate) and was associated with increased expression of ERK2 and decreased expression of the transcription factor c-Jun. nih.gov

In stark contrast, IPA demonstrates anti-proliferative and pro-apoptotic effects in activated hepatic stellate cells (HSCs), the primary cells involved in liver fibrosis. In LX-2 cells, an immortalized human HSC line, IPA treatment was found to induce apoptosis and promote a shift toward an inactivated state. nih.gov This effect is critical, as the clearance of activated HSCs through apoptosis is a key mechanism for the reversal of liver fibrosis. nih.gov IPA treatment in this model also reduced cell adhesion and migration, which are characteristic features of HSC activation. mdpi.com

| Cell Type | Effect of IPA | Associated Molecular Changes |

| Caco-2 (Intestinal Epithelial Cells) | Induces Proliferation | Higher expression of ERK2, lower expression of c-Jun. nih.gov |

| LX-2 (Hepatic Stellate Cells) | Induces Apoptosis / Inactivation | Modulation of genes regulating fibrosis, apoptosis, and survival. nih.gov |

| LX-2 (Hepatic Stellate Cells) | Reduces Cell Adhesion & Migration | Downregulation of activation markers. mdpi.com |

Structure Activity Relationship Sar and Computational Design

Systematic Modification Strategies for 3-(1H-indol-3-ylformamido)propanoic acid Scaffold

Systematic modifications of the three primary components of the molecule—the indole (B1671886) moiety, the formamido linkage, and the propanoic acid terminus—are essential for defining the SAR and optimizing biological activity.

The indole nucleus offers several positions for substitution (N1, C2, C4, C5, C6, and C7), and modifications at these sites can significantly influence binding affinity, selectivity, and pharmacokinetic properties. researchgate.netrsc.org

N1-Position : The hydrogen on the indole nitrogen is often crucial for activity, as it can act as a hydrogen bond donor, anchoring the ligand into a receptor's binding site. nih.govnih.gov In many cases, substitution at the N1 position, for example with a methyl group, leads to a complete loss of activity. nih.gov However, in other contexts, such as with certain tubulin polymerization inhibitors, modifications at this position are a viable strategy for improving properties like aqueous solubility. acs.org

C2-Position : Small substituents, such as a methyl group, at the C2-position appear to be well-tolerated and can maintain good binding activity. researchgate.net

C4 to C7-Positions : The benzene (B151609) ring portion of the indole scaffold is a key area for modification. Studies on related indole-2-carboxamides have shown that introducing a chloro or fluoro group at the C5 position can enhance potency at the CB1 receptor. nih.gov In a series of indole-3-glyoxylamides, substitutions at positions C4 through C7 were explored, with a 7-azaindole (B17877) (a nitrogen replacing the CH at position 7) showing similar potency to the parent indole compound. acs.org Generally, the effects of substitution are highly target-dependent; for instance, 5-substitution with bromine, fluorine, or methyl has been found to be detrimental for binding in some cannabinoid receptor ligands. researchgate.net

| Compound Class | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | C5 | -Cl or -F | Enhanced potency | nih.gov |

| Indol-3-yl-tetramethylcyclopropyl ketones | C5 | -Br, -F, or -CH₃ | Detrimental for binding | researchgate.net |

| Indole-3-glyoxylamides | C7 | CH replaced with N (7-azaindole) | Similar potency to parent indole | acs.org |

| N-(indol-3-ylglyoxylyl)amino acid derivatives | N1 | -CH₃ | Inactive (loss of H-bond) | nih.gov |

The formamido propanoic acid portion, -(C=O)NH(CH₂)₂COOH, provides a specific length and conformational flexibility that dictates the orientation of the terminal carboxylic acid relative to the indole core.

Formamido Linkage : The amide bond is a critical structural element, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Shifting the carboxamide moiety from the C3 position to the C2 position of the indole ring has been shown to reduce activity in certain anti-HIV-1 agents, highlighting the importance of the linker's attachment point. nih.gov

Spacer Length : The two-carbon spacer of the propanoic acid moiety determines the distance to the terminal carboxylate. Shortening or lengthening this chain (e.g., to acetic or butanoic acid derivatives) would alter the ability of the carboxylate to interact with target residues, likely impacting potency. The indole propanoic acid scaffold has been utilized to develop agonists for receptors like GPR40, where this specific length is important for activity. nih.gov

The terminal carboxylic acid is a key pharmacophoric feature, often involved in critical ionic or hydrogen bonding interactions with a biological target.

Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) would neutralize the negative charge and remove its ability to form ionic bonds, which can be a useful strategy to probe the importance of this interaction.

Bioisosteric Replacement : The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, such as a tetrazole. This can maintain the acidic nature required for binding while potentially improving metabolic stability or cell permeability.

Amidation : Converting the acid to a primary or substituted amide would also alter its hydrogen bonding capacity and remove the negative charge, which can help elucidate the specific interactions of the terminal group.

| Modification | New Functional Group | Predicted Impact on Interaction |

|---|---|---|

| Esterification | -COOCH₃ | Loss of ionic interaction; acts as H-bond acceptor only |

| Bioisosteric Replacement | Tetrazole | Maintains acidic pKa and negative charge; potential for different H-bond geometry |

| Amidation | -CONH₂ | Neutral; acts as H-bond donor and acceptor |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that statistically correlates the structural properties of a series of compounds with their biological activities. nih.govijpsr.com For indole derivatives, various QSAR models have been developed to guide the design of more potent molecules. ijpsr.comacs.orgresearchgate.net

Model Development : 2D and 3D-QSAR models have been successfully applied to indole-based inhibitors. For example, a 2D QSAR study on indole derivatives as selective COX-2 inhibitors generated a statistically significant model with a high squared correlation coefficient (r²) of 0.9382 and a cross-validated squared correlation coefficient (q²) of 0.8557. ijpsr.com

Key Descriptors : Such models identify key physicochemical and structural descriptors that contribute to activity. In the COX-2 inhibitor study, alignment-independent descriptors and physicochemical parameters like negative potential surface area were found to be significant contributors to the biological activity. ijpsr.com In a 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) study of indole analogues as Monoamine Oxidase (MAO) inhibitors, both steric and electrostatic fields were found to have equal contributions to the interaction between the inhibitors and the enzymes. acs.org

Predictive Power : A robust QSAR model has predictive power, as indicated by a high pred_r² value (e.g., 0.7443 in the COX-2 study). ijpsr.com This allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity.

| Model Type | Target | r² (Correlation Coefficient) | q² (Cross-validation) | pred_r² (Predictive Power) | Reference |

|---|---|---|---|---|---|

| 2D QSAR | COX-2 Inhibition | 0.9382 | 0.8557 | 0.7443 | ijpsr.com |

| CoMFA (3D QSAR) | MAO-A Inhibition | N/A | 0.743 | N/A | acs.org |

| Gaussian-based 3D-QSAR | Aromatase Inhibition | 0.7621 | N/A | N/A | researchgate.neteurekaselect.com |

Rational Design Principles for Enhanced Selectivity and Potency in Research Probes

Insights from SAR and QSAR studies enable the formulation of rational design principles to create improved research probes.

Optimize Indole Substitution : Based on SAR, specific substitutions on the indole ring can be chosen to enhance potency. For example, if the target has a hydrophobic pocket near the C5 position, adding a small lipophilic group there could improve affinity. QSAR contour maps can visually guide this by showing regions where steric bulk is favored or disfavored. acs.org

Maintain Key H-Bonding Interactions : The indole N-H and the formamido linkage are critical hydrogen bonding motifs. Design strategies should preserve these interactions unless specific modifications (like N1-alkylation) are intended to block a binding mode or improve other properties. nih.gov

Fine-Tune the Acidic Terminus : The propanoic acid moiety is likely a key interaction point. Its length can be optimized, and it can be replaced with bioisosteres to improve pharmacokinetic properties like metabolic stability or oral bioavailability without sacrificing the necessary acidic interaction.

Leverage Pharmacophore Models : Pharmacophore mapping can identify the essential 3D arrangement of features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.neteurekaselect.com New molecules can be designed to perfectly match this pharmacophoric fingerprint.

Preclinical Biotransformation and Metabolic Pathway Analysis

In Vitro Metabolic Stability Studies in Subcellular Fractions (e.g., liver microsomes, S9 fractions)

No data is available.

Identification and Structural Characterization of Major Metabolites

No data is available.

Elucidation of Enzymes Involved in Biotransformation (e.g., Cytochrome P450 isozymes, conjugating enzymes)

No data is available.

Investigation of Metabolic Pathways (preclinical in vitro)

No data is available.

Comparative Metabolism Across In Vitro Preclinical Species

No data is available.

Advanced Methodologies and Future Research Directions

Development of Fluorescent or Affinity Probes for Target Engagement Studies

A critical step in characterizing the biological role of 3-(1H-indol-3-ylformamido)propanoic acid is the definitive identification of its molecular targets. The development of specialized chemical probes is a powerful strategy for achieving this. By chemically modifying the core structure of the compound to incorporate a reporter tag, researchers can directly observe and quantify its interaction with cellular components.

Fluorescent Probes: These probes are created by attaching a fluorophore to the this compound molecule. The indole (B1671886) scaffold itself is a component of various fluorescent probes, and its derivatives can be designed for specific biological sensing and imaging applications. mdpi.com For instance, a probe could be designed where the fluorescence is quenched until the molecule binds to its target, leading to a detectable signal enhancement. Such tools would enable real-time visualization of the compound's distribution within living cells and help pinpoint its binding partners. researchgate.net

Affinity Probes: These probes involve attaching a reactive group or a biotin (B1667282) tag to the molecule. After allowing the probe to interact with a cellular lysate or intact cells, the probe-target complexes can be isolated using affinity chromatography (e.g., streptavidin beads for biotin-tagged probes). The captured proteins can then be identified using mass spectrometry. This technique, known as affinity-based protein profiling (ABPP), is invaluable for unbiased target discovery.

The design of these probes requires careful consideration to ensure that the attached tag does not interfere with the compound's natural binding activity. Synthetic strategies would focus on identifying non-essential positions on the this compound structure for modification.

| Probe Type | Reporter Tag | Principle of Detection | Application in Target Engagement |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, Cyanine) | Changes in fluorescence intensity, lifetime, or polarization upon binding to a target. | Real-time imaging of compound distribution in cells; Förster Resonance Energy Transfer (FRET) assays with a fluorescently labeled target. |

| Affinity Probe | Biotin, Photo-affinity Label | Covalent or high-affinity non-covalent binding to the target, followed by enrichment and identification via mass spectrometry. | Unbiased identification of direct binding partners from complex biological samples (e.g., cell lysates). |

Application of Omics Technologies (Genomics, Transcriptomics, Metabolomics) to Elucidate Systemic Effects in Preclinical Models

To understand the broader physiological impact of this compound, it is crucial to move beyond single-target interactions and assess its effects on a systemic level. Omics technologies provide a holistic view of the molecular changes occurring within an organism or cell population following compound administration. mdpi.com The application of these techniques in preclinical models, such as cell cultures or animal models, can reveal the compound's mechanism of action and potential therapeutic effects.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how this compound alters gene expression. Techniques like RNA-sequencing (RNA-Seq) can identify entire pathways that are upregulated or downregulated by the compound, offering clues to its function. For example, studies on related indole compounds like Indole-3-propionic acid (IPA) have used such approaches to uncover effects on pathways related to inflammation and oxidative stress. nih.govnih.gov

Metabolomics: This technology involves the comprehensive analysis of metabolites within a biological sample. By comparing the metabolomic profiles of treated versus untreated systems, researchers can identify specific metabolic pathways that are perturbed by this compound. This is particularly relevant given that many indole-containing compounds are themselves metabolites or interact with metabolic pathways. nih.govnih.gov

Genomics: While less common for direct mechanism-of-action studies of small molecules, genomic approaches can be used to identify genetic factors that influence sensitivity to the compound. For instance, CRISPR-based genetic screens could identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing its targets or critical pathway components.

Integrating data from these different omics layers can provide a powerful, multi-faceted understanding of the compound's biological activity, from gene expression changes to downstream metabolic consequences. mdpi.com

Advanced Imaging Techniques for Subcellular Localization in Cell Models

Determining where a compound accumulates within a cell is fundamental to understanding its function. Advanced imaging techniques, particularly super-resolution microscopy (SRM), offer the ability to visualize molecular events at a level of detail far beyond that of conventional light microscopy. nih.gov

When combined with the fluorescent probes described in section 6.1, SRM methods can be used to track the journey of this compound within cellular compartments with nanoscale precision. nih.gov

| Imaging Technique | Abbreviation | Principle | Potential Application for this compound |

| Structured Illumination Microscopy | SIM | Uses patterned light to excite the sample, achieving a twofold improvement in resolution over conventional microscopy. Suitable for live-cell imaging. | Dynamic tracking of a fluorescently-tagged compound in living cells to observe its uptake and trafficking in real-time. |

| Stimulated Emission Depletion Microscopy | STED | Employs a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. | High-resolution mapping of the compound's accumulation in specific organelles, such as mitochondria or the endoplasmic reticulum. |

| Stochastic Optical Reconstruction Microscopy | STORM | Utilizes photoswitchable fluorophores that are activated and imaged sequentially, allowing their precise localization to build a super-resolved image. | Pinpointing the precise location of individual probe-target binding events within crowded subcellular structures. |

These techniques can answer critical questions, such as whether the compound acts at the plasma membrane, within the cytoplasm, or targets nuclear processes. Such spatial information is invaluable for building a complete mechanistic model of its action.

Interdisciplinary Research Collaborations for Comprehensive Understanding

The complexity of modern drug discovery and chemical biology research mandates a collaborative approach. A thorough investigation of this compound cannot be accomplished by a single research group. Instead, it requires a convergence of expertise from various scientific disciplines.

Medicinal & Synthetic Chemists: Responsible for the synthesis of the primary compound, the design and creation of fluorescent and affinity probes, and the generation of new analogues. nih.gov

Cell & Molecular Biologists: Experts in designing and conducting cell-based assays, performing advanced microscopy, and interpreting the biological significance of cellular responses to the compound.

Pharmacologists & Physiologists: Crucial for designing and executing preclinical studies in animal models to understand the compound's systemic effects, pharmacokinetics, and potential efficacy.

Computational Biologists & Chemists: Provide essential support through molecular docking simulations to predict potential targets, analysis of large-scale omics data, and modeling of structure-activity relationships to guide the design of new molecules. nih.gov

Analytical Chemists & Mass Spectrometrists: Key for identifying and quantifying metabolites in metabolomics studies and for identifying protein targets from affinity probe pulldown experiments.

By fostering these collaborations, research teams can integrate diverse datasets—from molecular simulations to whole-organism responses—to build a cohesive and comprehensive understanding of the compound's biological profile.

Opportunities for Rational Design of Next-Generation Analogues

The initial findings from studies on this compound can serve as a foundation for the rational design of new, improved analogues. The goal of such a program would be to optimize the compound's properties, such as potency, selectivity, and metabolic stability. This process relies on a detailed understanding of its structure-activity relationship (SAR). nih.gov

Key strategies for rational design include:

Scaffold Hopping and Bioisosteric Replacement: If the indole core or other structural motifs are associated with undesirable properties (e.g., poor solubility, metabolic instability), bioisosteres—chemical substituents with similar physical or chemical properties—can be introduced. nih.gov

Structure-Based Design: Once a molecular target is identified (e.g., via probes and omics), its three-dimensional structure can be used to design new analogues that fit more precisely into the binding site. Computational docking can predict which modifications will enhance binding affinity and selectivity. mdpi.com

The development of a diverse chemical library based on the this compound scaffold, guided by SAR data, will be essential for exploring the full therapeutic potential of this class of compounds. mdpi.com

Q & A

Q. What synthetic strategies are recommended for preparing 3-(1H-indol-3-ylformamido)propanoic acid derivatives, and how can reaction yields be optimized?

Answer: A common approach involves coupling indole derivatives with activated propanoic acid moieties. For example:

- Step 1: Use bromopropanoic acid as a precursor for nucleophilic substitution with indole-containing amines (e.g., methimazole reactions, as in Scheme 3 of ).

- Step 2: Protect reactive groups (e.g., sulfonamide in ) to prevent side reactions.

- Step 3: Employ catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance coupling efficiency .

- Yield Optimization: Monitor reactions via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of indole to bromopropanoic acid) .

Q. How can X-ray crystallography resolve structural ambiguities in indole-propanoic acid derivatives?

Answer: Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond geometries. For example:

Q. What spectroscopic techniques confirm the identity of this compound?

Answer:

Q. How is enantiomeric purity assessed for chiral indole-propanoic acid derivatives?

Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection (λ = 254 nm) .

- Circular Dichroism (CD): Compare optical activity with reference standards (e.g., ’s enantiomers) .

Advanced Research Questions

Q. How can solvent disorder in crystallographic studies be addressed for indole derivatives?

Answer:

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Answer:

Q. How do molecular docking simulations inform the design of bioactive enantiomers?

Answer:

- Step 1: Use Phyre2 or AutoDock to model ligand-receptor interactions (e.g., ’s FPR2 receptor) .

- Step 2: Validate docking poses with mutagenesis studies (e.g., altering sulfonamide groups in ) .

Key Receptor Interaction:

| Receptor | Ligand | Binding Affinity () |

|---|---|---|

| FPR2 | (R)-enantiomer | Higher agonist activity vs. (S)-form |

Q. How are amide coupling reactions optimized for indole-formamido derivatives?

Answer:

Q. What in vitro assays evaluate receptor-binding activity?

Answer:

- Calcium Flux Assays: Measure cytosolic Ca²⁺ changes using Fluo-3 (e.g., ’s formyl-peptide receptor studies) .

- Dose-Response Curves: Calculate EC₅₀ values for enantiomers (e.g., 10 nM for (R)-enantiomer in ) .

Q. How are stability studies designed for indole-propanoic acid derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.